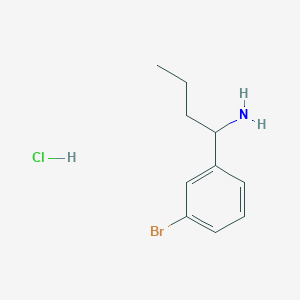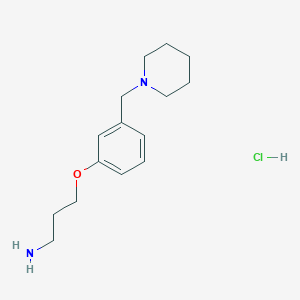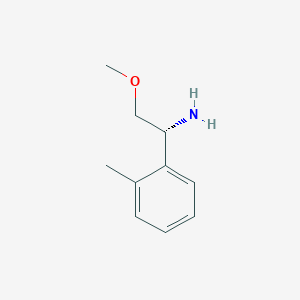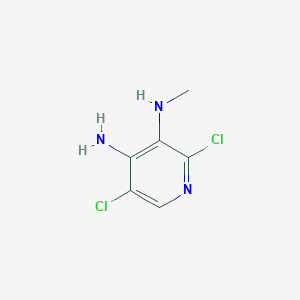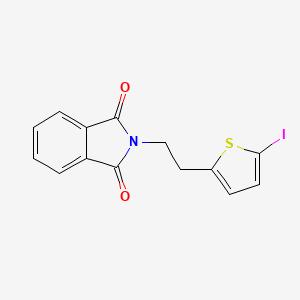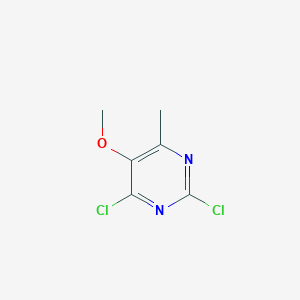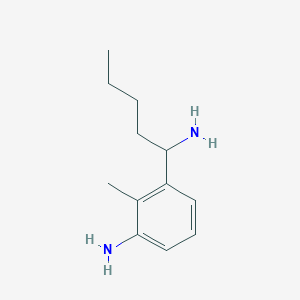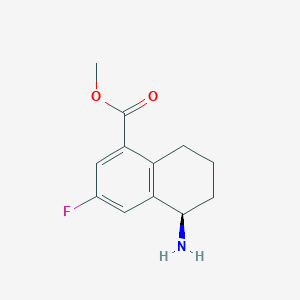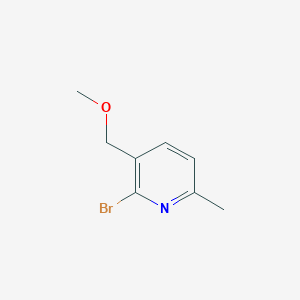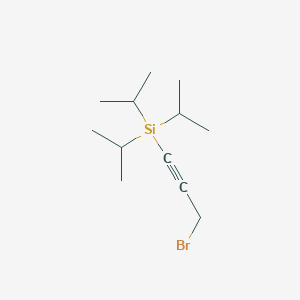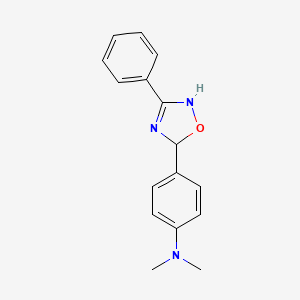![molecular formula C21H19Cl2N3O4 B15224534 N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, ketones, and aromatic rings, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting 2,6-dichloroaniline with an appropriate acyl chloride or anhydride under basic conditions.
Introduction of the isoindolinone moiety: This step may involve the reaction of the intermediate with phthalic anhydride or a similar compound.
Final coupling: The final product is obtained by coupling the intermediate with N-methylbutanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the amide or ketone functional groups.
Reduction: Reduction reactions could target the ketone or amide groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
特性
分子式 |
C21H19Cl2N3O4 |
|---|---|
分子量 |
448.3 g/mol |
IUPAC名 |
N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide |
InChI |
InChI=1S/C21H19Cl2N3O4/c1-25(12-17(27)24-19-15(22)8-4-9-16(19)23)18(28)10-5-11-26-20(29)13-6-2-3-7-14(13)21(26)30/h2-4,6-9H,5,10-12H2,1H3,(H,24,27) |
InChIキー |
MULAQLOZZOZFKO-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


